Ralinepag - 1187856-49-0

Ralinepag

Catalog Number: EVT-505349
CAS Number: 1187856-49-0
Molecular Formula: C23H26ClNO5
Molecular Weight: 431.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ralinepag (chemical name: 2-(((1r,4r)-4-(((4-Chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate) is a novel, next-generation, oral, selective, and potent prostacyclin (IP) receptor agonist. [, ] It is a non-prostanoid compound, meaning its chemical structure differs from naturally occurring prostaglandins like prostacyclin. [, ] Ralinepag is being developed for the treatment of pulmonary arterial hypertension (PAH). [, ]

Future Directions
  • ADVANCE OUTCOMES Trial: The ongoing Phase 3 ADVANCE OUTCOMES trial will provide critical insights into the long-term efficacy and safety of Ralinepag in a larger PAH patient population. [] Results from this trial could potentially lead to its approval as a new treatment option for PAH.

Selexipag

Relevance: Ralinepag was designed to improve upon the properties of existing prostacyclin receptor agonists, including Selexipag. Ralinepag exhibits greater potency in stimulating cAMP accumulation compared to the active metabolite of Selexipag, MRE-269 ([1], [], []). Both Ralinepag and Selexipag demonstrate efficacy in preclinical models of PAH, including reducing pulmonary artery pressure and inhibiting vascular remodeling ([1]). Additionally, Ralinepag shows greater potency in inhibiting ADP-stimulated human platelet aggregation compared to MRE-269 ([1]).

MRE-269

Relevance: MRE-269 serves as a direct comparator to Ralinepag in several studies. Ralinepag demonstrates superior potency compared to MRE-269 in both cAMP accumulation and inhibition of ADP-stimulated human platelet aggregation ([1], [], []). While both compounds exhibit antiproliferative and vasorelaxant properties in human pulmonary artery, Ralinepag again shows a more favorable profile ([6]).

Overview

Ralinepag is a potent, orally administered prostacyclin receptor agonist developed primarily for the treatment of pulmonary arterial hypertension (PAH). This compound is characterized by its ability to activate the prostacyclin receptor (IP receptor), which plays a crucial role in vasodilation and inhibition of smooth muscle cell proliferation. Ralinepag has been shown to significantly reduce pulmonary vascular resistance (PVR) and improve exercise capacity in patients with PAH, making it a promising therapeutic option in this challenging clinical area .

Source and Classification

Ralinepag is classified as a small molecule drug, specifically falling under the category of organic compounds known as phenylcarbamic acid esters. It is synthesized through synthetic chemistry methods and is currently under investigation for its efficacy and safety in treating PAH . The International Nonproprietary Name (INN) for ralinepag is simply "ralinepag," and it has been assigned the DrugBank Accession Number DB12462 .

Synthesis Analysis

Methods and Technical Details

The synthesis of ralinepag involves several steps that create its unique cyclohexyl amide structure. The chemical name for ralinepag is trans-4-({[(4-chlorophenyl)(phenyl)carbamoyl] oxy}methyl)cyclohexyl)methoxyacetic acid. The synthetic route typically begins with the formation of the cyclohexyl amide core, followed by the introduction of functional groups that confer its activity as a prostacyclin receptor agonist. Specific details on the synthetic pathway are proprietary, but it generally involves standard organic synthesis techniques such as amide coupling and ether formation to achieve the final product .

Molecular Structure Analysis

Structure and Data

The molecular formula for ralinepag is C23H26ClNO5C_{23}H_{26}ClNO_5, with a molecular weight of approximately 437.91 g/mol . The compound features a complex structure that includes:

  • A cyclohexyl ring
  • A carbamoyl group attached to a phenyl ring
  • A methoxyacetic acid moiety

This structural arrangement is essential for its binding affinity to the IP receptor, which mediates its pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

Ralinepag primarily undergoes metabolic transformations in the liver, where cytochrome P450 enzymes play a significant role in its biotransformation. The drug's metabolic pathways include oxidation and conjugation reactions, leading to various metabolites that may have reduced or altered activity compared to the parent compound. Understanding these reactions is critical for assessing the drug's pharmacokinetics and potential interactions with other medications .

Mechanism of Action

Process and Data

Ralinepag acts as an agonist at the prostacyclin receptor (IP receptor), leading to several downstream effects:

  1. Vasodilation: Activation of the IP receptor increases intracellular levels of cyclic adenosine monophosphate (cAMP), resulting in relaxation of vascular smooth muscle cells.
  2. Inhibition of Platelet Aggregation: By promoting cAMP accumulation, ralinepag reduces platelet aggregation, which is beneficial in preventing thrombotic events in PAH patients.
  3. Cell Proliferation Inhibition: Ralinepag inhibits smooth muscle cell proliferation, contributing to reduced vascular remodeling associated with PAH.

These mechanisms collectively lead to decreased pulmonary arterial pressure and improved hemodynamic parameters in affected patients .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ralinepag exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents but has limited water solubility.
  • Stability: The compound shows stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Half-life: Ralinepag has a terminal half-life of approximately 24 hours, allowing for once-daily dosing when using extended-release formulations.

These properties are crucial for its formulation as an oral medication, influencing both its bioavailability and therapeutic efficacy .

Applications

Scientific Uses

Ralinepag is primarily investigated for its application in treating pulmonary arterial hypertension. Clinical trials have demonstrated its efficacy in reducing pulmonary vascular resistance and improving exercise capacity among patients with various forms of PAH, including idiopathic and heritable types. Its ability to be titrated allows for personalized dosing regimens that can adapt to individual patient needs, enhancing treatment outcomes .

Properties

CAS Number

1187856-49-0

Product Name

Ralinepag

IUPAC Name

2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetic acid

Molecular Formula

C23H26ClNO5

Molecular Weight

431.9 g/mol

InChI

InChI=1S/C23H26ClNO5/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27)

InChI Key

NPDKXVKJRHPDQT-UHFFFAOYSA-N

SMILES

C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Solubility

Soluble in DMSO

Synonyms

1187856-49-0; APD-811; 2-((4-(((4-chlorophenyl)(phenyl)carbamoyl)oxy)methyl)cyclohexyl)methoxy)acetate; ralinepag; APD-811; APD 811; APD811; Ralinepag

Canonical SMILES

C1CC(CCC1COCC(=O)O)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.